{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C12H13BrClNO and a molecular weight of 302.59 g/mol . This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a methylamine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors such as 2,5-dihydroxyfuran or 2,5-dimethoxyfuran.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group at the desired position.
Amination: The brominated furan is subjected to amination using methylamine under controlled conditions to form the desired amine derivative.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include continuous flow synthesis and the use of high-efficiency reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding furan-based aldehydes or acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Furan-based aldehydes and acids
Reduction: Reduced amine derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
Chemistry
In chemistry, {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring and bromophenyl group facilitate binding to active sites, leading to modulation of biological activity. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl substitution but different core structure.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: A triazole derivative with bromophenyl substitution.
Uniqueness
{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is unique due to its combination of a furan ring and bromophenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO.ClH/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9;/h2-7,14H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDLCWIKKFHNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.